6-methyl-7-{2-oxo-2-[4-(pyridin-4-ylmethyl)piperazin-1-yl]ethoxy}-2,3-dihydrocyclopenta[c]chromen-4(1H)-one
Description
6-methyl-7-{2-oxo-2-[4-(pyridin-4-ylmethyl)piperazin-1-yl]ethoxy}-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is a synthetic heterocyclic compound featuring a cyclopenta[c]chromen-4-one core. Key structural attributes include:
- Cyclopenta[c]chromen-4-one backbone: A fused bicyclic system common in flavonoids and related bioactive molecules, known for influencing aromatic interactions and redox properties.
- Substituents:
- 6-methyl group: Enhances hydrophobicity and steric effects.
- 7-ethoxy linker: A 2-oxo-ethyl chain connecting the core to a piperazine moiety.
- Piperazine-pyridine derivative: The 4-(pyridin-4-ylmethyl)piperazin-1-yl group likely improves solubility and receptor binding, a strategy often employed in medicinal chemistry to modulate pharmacokinetics .
Properties
IUPAC Name |
6-methyl-7-[2-oxo-2-[4-(pyridin-4-ylmethyl)piperazin-1-yl]ethoxy]-2,3-dihydro-1H-cyclopenta[c]chromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O4/c1-17-22(6-5-20-19-3-2-4-21(19)25(30)32-24(17)20)31-16-23(29)28-13-11-27(12-14-28)15-18-7-9-26-10-8-18/h5-10H,2-4,11-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUPQUWMIVBRWKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C3=C2CCC3)OCC(=O)N4CCN(CC4)CC5=CC=NC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-7-{2-oxo-2-[4-(pyridin-4-ylmethyl)piperazin-1-yl]ethoxy}-2,3-dihydrocyclopenta[c]chromen-4(1H)-one typically involves multi-step organic reactions. One common approach is to start with the cyclopenta[c]chromen-4(1H)-one core and introduce the various substituents through a series of nucleophilic substitution, condensation, and cyclization reactions. Key reagents and catalysts used in these steps may include sodium ethoxide, pyridine, and piperazine derivatives .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
6-methyl-7-{2-oxo-2-[4-(pyridin-4-ylmethyl)piperazin-1-yl]ethoxy}-2,3-dihydrocyclopenta[c]chromen-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific functional groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution .
Major Products
The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could introduce new aromatic or aliphatic groups.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.
Biology: The compound’s structure suggests potential interactions with biological macromolecules, making it a candidate for studies on enzyme inhibition or receptor binding.
Medicine: Due to its structural complexity, it may exhibit pharmacological activity, such as anti-inflammatory, anti-cancer, or antimicrobial effects.
Industry: It could be used in the development of new materials or as a precursor for the synthesis of industrial chemicals
Mechanism of Action
The mechanism of action of 6-methyl-7-{2-oxo-2-[4-(pyridin-4-ylmethyl)piperazin-1-yl]ethoxy}-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is not fully understood, but it is likely to involve interactions with specific molecular targets such as enzymes or receptors. The compound’s various functional groups may allow it to bind to active sites or allosteric sites, modulating the activity of the target protein. Pathways involved could include signal transduction, gene expression regulation, or metabolic processes .
Comparison with Similar Compounds
Structural Analogues from Patent Literature ()
The European Patent Application lists pyrido[1,2-a]pyrimidin-4-one derivatives with piperazine substitutions, such as:
- 2-(3,4-dimethoxyphenyl)-7-[(3R)-3-methylpiperazin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one
- 2-(3,4-dimethoxyphenyl)-7-(4-ethylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one
Key Comparisons :
| Feature | Target Compound | Patent Compounds |
|---|---|---|
| Core Structure | Cyclopenta[c]chromen-4-one | Pyrido[1,2-a]pyrimidin-4-one |
| Piperazine Substituent | 4-(pyridin-4-ylmethyl) | Methyl, ethyl, or diazepan |
| Aromatic Substituents | None | 3,4-dimethoxyphenyl |
The pyridin-4-ylmethyl group in the target compound may enhance binding to cationic or π-π interaction sites compared to simpler alkyl groups in patent compounds. The absence of methoxy groups in the target compound could reduce metabolic oxidation susceptibility .
Tetrahydroimidazo[1,2-a]pyridine Derivatives (–6)
Examples include:
- Diethyl 3-benzyl-7-(4-bromophenyl)-8-cyano-2-oxo-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (2c)
- Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (1l)
Key Comparisons :
| Feature | Target Compound | Imidazo-pyridine Derivatives |
|---|---|---|
| Core Structure | Cyclopenta[c]chromen-4-one | Tetrahydroimidazo[1,2-a]pyridine |
| Substituents | Ethoxy-piperazine-pyridine | Diethyl esters, cyano, aryl |
| Melting Point | Not reported | 215–245°C |
| Purity | Not reported | 51–61% |
In contrast, the target compound’s chromenone core and pyridine-linked piperazine may favor planar stacking interactions, critical for DNA intercalation or kinase inhibition.
Bioactivity Considerations ()
- Plant-derived chromenones (e.g., flavonoids) often exhibit antioxidant, anti-inflammatory, or insecticidal properties .
- Piperazine derivatives are frequently utilized to enhance blood-brain barrier penetration or modulate receptor affinity .
- Structural factors influencing bioactivity :
- The pyridin-4-ylmethyl group may improve target specificity compared to simpler alkylpiperazines.
- The 2-oxo-ethoxy linker could increase metabolic stability relative to ester-containing analogues (e.g., diethyl esters in –6).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
